NSD3-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

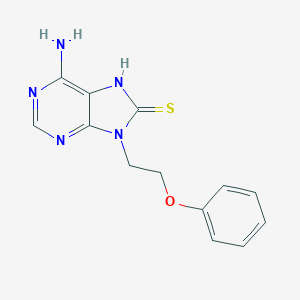

Molecular Formula |

C13H13N5OS |

|---|---|

Molecular Weight |

287.34g/mol |

IUPAC Name |

6-amino-9-(2-phenoxyethyl)-7H-purine-8-thione |

InChI |

InChI=1S/C13H13N5OS/c14-11-10-12(16-8-15-11)18(13(20)17-10)6-7-19-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,17,20)(H2,14,15,16) |

InChI Key |

JBEQBNJBWHOCNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C3=NC=NC(=C3NC2=S)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NSD3-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSD3-IN-1, also known as compound B1, is a small molecule inhibitor of the histone methyltransferase NSD3 with a reported half-maximal inhibitory concentration (IC50) of 28.58 μM[1]. As a member of the Nuclear Receptor Binding SET Domain (NSD) family of proteins, NSD3 plays a critical role in regulating gene expression through the methylation of histone H3 at lysine 36 (H3K36)[2][3]. Dysregulation of NSD3 activity is implicated in the pathogenesis of various cancers, including NUT midline carcinoma (NMC), lung cancer, and breast cancer, making it an attractive target for therapeutic intervention[2][3][4]. This technical guide provides a comprehensive overview of the putative mechanism of action of this compound, based on available data and the broader understanding of NSD3 biology and pharmacology. Due to the limited publicly available information on this compound, this guide also incorporates established knowledge of other NSD3 inhibitors and the general principles of NSD3 function to provide a thorough and contextually rich resource.

Introduction to NSD3

The NSD family of histone methyltransferases, comprising NSD1, NSD2, and NSD3, are key epigenetic regulators[2][3]. NSD3, encoded by the WHSC1L1 gene, exists in multiple isoforms, with the long (NSD3L) and short (NSD3S) forms being the most studied. NSD3L contains a catalytic SET domain responsible for mono- and di-methylation of H3K36, a mark associated with active transcription. The NSD3S isoform lacks the SET domain but retains protein-protein interaction domains, such as the PWWP domain, and functions as a scaffold or adaptor protein[2][5][6]. NSD3 is involved in various cellular processes, including transcriptional regulation, DNA damage repair, and cell cycle control[7][8].

This compound: A Novel Inhibitor of NSD3

This compound has been identified as an inhibitor of NSD3's histone methyltransferase activity[1][9]. The following table summarizes the known properties of this compound.

| Property | Value | Reference |

| Name | This compound | [1][9] |

| Synonym | Compound B1 | [1][9] |

| IC50 | 28.58 μM | [1] |

| Molecular Formula | C₁₃H₁₃N₅OS | [1] |

| Molecular Weight | 287.34 g/mol | [1] |

| CAS Number | 347340-51-6 | [1] |

| Patent | CN109232573A | [1][9] |

Table 1: Properties of this compound. This table summarizes the key known identifiers and the reported in vitro potency of this compound.

Putative Mechanism of Action of this compound

While the precise binding site of this compound on NSD3 has not been publicly disclosed, its reported activity as a histone methyltransferase inhibitor suggests that it likely targets the catalytic SET domain of the NSD3L isoform[1][10]. Inhibition of the SET domain would prevent the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to the histone H3 substrate, thereby reducing H3K36 methylation levels.

Alternatively, this compound could function through an allosteric mechanism, binding to a site distinct from the active site to induce a conformational change that inhibits catalysis. Given the precedent of other NSD3 inhibitors, targeting protein-protein interaction domains like the PWWP domain is another possibility, although this is less likely for a compound described as a direct inhibitor of enzymatic activity[11][12][13].

The following diagram illustrates the proposed direct mechanism of action of this compound.

Figure 1: Proposed Mechanism of this compound Action. This diagram illustrates the hypothesized direct inhibition of the NSD3L SET domain by this compound, preventing the methylation of Histone H3.

Cellular Consequences of NSD3 Inhibition

Inhibition of NSD3's methyltransferase activity by this compound is expected to have significant downstream cellular effects, primarily mediated by the reduction in H3K36 methylation. These consequences include:

-

Alterations in Gene Expression: H3K36 methylation is a hallmark of actively transcribed genes. Reduced levels of this mark would lead to changes in the expression of NSD3 target genes, which are often involved in cell proliferation and survival[2][3].

-

Induction of Apoptosis and Cell Cycle Arrest: Studies with other NSD3 inhibitors and NSD3 knockdown have demonstrated that loss of NSD3 function can lead to the induction of apoptosis and cell cycle arrest in cancer cells[7][14].

-

Modulation of Signaling Pathways: NSD3 has been shown to regulate several key cancer-related signaling pathways, including the NOTCH and EGFR pathways[2][15]. Inhibition of NSD3 could therefore lead to the downregulation of these pro-oncogenic pathways.

The following diagram depicts the central role of NSD3 in cancer-related signaling and the expected impact of this compound.

Figure 2: Role of NSD3 in Cancer Signaling. This diagram illustrates the involvement of NSD3 isoforms in key oncogenic pathways and the potential therapeutic intervention points for an inhibitor like this compound.

Therapeutic Relevance in NUT Midline Carcinoma and Other Cancers

A significant body of research highlights the role of NSD3 in NUT midline carcinoma (NMC), an aggressive squamous cell carcinoma. In a subset of NMC cases, the NSD3 gene is fused to the NUTM1 gene, creating an oncogenic NSD3-NUT fusion protein[16][17][18]. This fusion protein, which often retains the N-terminal portion of NSD3 (the NSD3S isoform), is critical for blocking cellular differentiation and promoting proliferation[2][16]. The NSD3-NUT fusion protein interacts with BRD4, and treatment with BET inhibitors that target BRD4 can induce differentiation in NSD3-NUT expressing cells[4][16][17]. This suggests that inhibiting the NSD3 component of the fusion protein with a molecule like this compound could be a viable therapeutic strategy.

Beyond NMC, NSD3 is also implicated in lung, breast, and pancreatic cancers, often through gene amplification[2][3][4]. The oncogenic activity of NSD3 in these contexts can be dependent on either its methyltransferase activity (NSD3L) or its scaffolding function (NSD3S)[2][6]. Therefore, an inhibitor like this compound, which targets the enzymatic activity, would be most relevant in cancers driven by the methyltransferase function of NSD3L.

Comparative Analysis of NSD3 Inhibitors

To provide context for the potency of this compound, the following table compares its IC50 value with those of other known NSD3 inhibitors.

| Inhibitor | Target Domain | IC50 (μM) | Reference |

| This compound | SET (putative) | 28.58 | [1] |

| NSD3-IN-2 | SET (putative) | 17.97 | [19] |

| NSD3-IN-3 | SET (putative) | 1.86 | [20] |

| NSD-IN-3 | SET | 0.84 | [21] |

| BIX-01294 | SET | 95 | [22][23] |

| BI-9321 | PWWP1 | 1.2 (cellular) | [11][13][24] |

Table 2: Comparison of NSD3 Inhibitors. This table provides a comparative overview of the in vitro potencies of this compound and other published NSD3 inhibitors, highlighting the diversity of potencies and targeted domains.

Experimental Protocols for Characterization

While specific protocols for this compound are not publicly available, the following sections describe standard methodologies that would be employed to characterize its mechanism of action.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of NSD3 and its inhibition by this compound. A common method is a radiometric assay using a tritiated methyl donor.

Protocol Outline:

-

Reaction Setup: In a microplate, combine recombinant human NSD3 enzyme, a histone H3 substrate (e.g., purified histones or nucleosomes), and varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Start the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1 hour).

-

Termination: Stop the reaction, typically by spotting the mixture onto filter paper and washing away unincorporated [³H]-SAM.

-

Detection: Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

An alternative, non-radiometric approach involves using specific antibodies to detect the methylated histone product via ELISA or other immunoassay formats[25][26].

Figure 3: Workflow for an In Vitro HMT Assay. This diagram outlines the key steps in a typical radiometric assay to determine the IC50 of an NSD3 inhibitor.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a drug in a cellular context. It relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

Protocol Outline:

-

Cell Treatment: Treat intact cells with either vehicle control or varying concentrations of this compound.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation and aggregation.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

-

Detection: Analyze the amount of soluble NSD3 in the supernatant using Western blotting or other protein detection methods like ELISA.

-

Data Analysis: Plot the amount of soluble NSD3 as a function of temperature for each treatment condition. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.

More advanced, higher-throughput versions of CETSA can also be employed[27][28][29].

Figure 4: Workflow for a Cellular Thermal Shift Assay. This diagram details the general procedure for a CETSA experiment to confirm target engagement of this compound in cells.

Conclusion

This compound represents a valuable tool for the chemical biology community to probe the function of the NSD3 methyltransferase. While detailed mechanistic studies on this specific compound are limited in the public domain, its identification as an NSD3 inhibitor with a defined IC50 provides a starting point for further investigation. Based on the extensive research on NSD3's role in cancer and the mechanisms of other NSD3 inhibitors, it is plausible that this compound exerts its effects by directly inhibiting the catalytic activity of NSD3, leading to altered gene expression and anti-proliferative effects in cancer cells. Further studies are warranted to fully elucidate its binding mode, selectivity, and therapeutic potential. This guide provides a framework for understanding and contextualizing the mechanism of action of this compound, serving as a resource for researchers in the field of epigenetics and drug discovery.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. The role of histone lysine methyltransferase NSD3 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. The Short Isoform of NSD3 Couples BRD4 and CHD8 to Drive Transcription | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. NSD3: Advances in cancer therapeutic potential and inhibitors research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NSD3 | MCE 生命科学试剂服务商 [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scbt.com [scbt.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pardon Our Interruption [opnme.com]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. NSD3-NUT fusion oncoprotein in NUT midline carcinoma: implications for a novel oncogenic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. Collection - Data from NSD3âNUT Fusion Oncoprotein in NUT Midline Carcinoma: Implications for a Novel Oncogenic Mechanism - Cancer Discovery - Figshare [figshare.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. medchemexpress.com [medchemexpress.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]

- 29. researchgate.net [researchgate.net]

The Multifaceted Roles of NSD3: A Histone Methyltransferase at the Crossroads of Gene Regulation and Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a member of the NSD family of histone lysine methyltransferases, has emerged as a critical regulator of gene expression with profound implications in human health and disease. Primarily known for its role in mono- and di-methylating histone H3 at lysine 36 (H3K36me1/me2), NSD3's influence extends beyond histone modification to the direct methylation of non-histone proteins, thereby modulating a complex network of cellular signaling pathways.[1][2] Genetic alterations, including amplification and overexpression of the NSD3 gene located on chromosome 8p11.2, are frequently observed in various malignancies, positioning NSD3 as a compelling therapeutic target.[3][4] This guide provides a comprehensive overview of the core functions of NSD3, details the experimental methodologies used to elucidate these functions, and presents key quantitative data and signaling pathways in a format accessible to researchers and drug development professionals.

Core Functions of NSD3

The functional diversity of NSD3 is largely attributed to its different isoforms, primarily the full-length NSD3L and the shorter NSD3S, which lacks the catalytic SET domain.[3] These isoforms can have distinct and sometimes opposing roles in cellular processes.

Histone and Non-Histone Methyltransferase Activity

The canonical function of the NSD3L isoform is to catalyze the methylation of H3K36.[1] This epigenetic mark is predominantly associated with active transcription.[2][5] The catalytic core, comprising the pre-SET, SET, and post-SET domains, is responsible for recognizing and methylating histone substrates.[6] Beyond histones, NSD3L has been shown to methylate non-histone proteins, expanding its regulatory scope. A notable example is the epidermal growth factor receptor (EGFR), where NSD3-mediated methylation leads to its enhanced activation and downstream signaling.[4][7]

Transcriptional Regulation

NSD3 plays a pivotal role as a transcriptional coactivator.[8] Its methyltransferase activity on H3K36 is linked to the transactivation of genes involved in critical cellular processes.[9] For instance, NSD3-induced H3K36 methylation is crucial for activating NOTCH signaling to drive breast tumor initiation and metastasis.[9] The NSD3S isoform, despite lacking a methyltransferase domain, functions as an adaptor protein. It interacts with other proteins, such as BRD4, to facilitate transcriptional programs independent of pTEFb, influencing the expression of oncogenes like CCND1 and PIM2.[1][7]

Role in Cancer

The oncogenic potential of NSD3 is well-documented across a range of cancers, including breast, lung, pancreatic, and head and neck squamous cell carcinoma.[3][6][10] Amplification of the NSD3 gene, often as part of the 8p11-12 amplicon, is a common genetic event in many epithelial cancers and is associated with poor clinical outcomes.[1][9] NSD3 contributes to tumorigenesis through various mechanisms:

-

Promoting Cell Proliferation and Survival: Knockdown of NSD3 has been shown to inhibit cell growth and survival in breast cancer cells with the 8p11-12 amplification.[6]

-

Driving Metastasis: Elevated NSD3 expression is associated with distant metastasis in breast cancer.[9]

-

Modulating Key Cancer Pathways: NSD3 influences several oncogenic signaling pathways, including the NOTCH, EGFR/ERK, and WNT pathways.[1][9][11]

-

Fusion Oncoproteins: Chromosomal translocations can result in fusion proteins involving NSD3, such as NSD3-NUP98 in leukemia and NSD3-NUT in NUT midline carcinoma, which drive oncogenesis.[3][6]

Quantitative Data on NSD3 Function

The following tables summarize key quantitative data related to NSD3's role in cancer and the efficacy of its inhibitors.

| Cancer Type | NSD3 Genetic Alteration Frequency | Correlation with Clinical Outcome |

| Breast Cancer | ~15-20% (Aberrant copy number) | Elevated expression associated with recurrence, distant metastasis, and poor survival.[9] |

| Lung Squamous Cell | Amplification of 8p11-12 amplicon | NSD3 depletion inhibits xenograft tumor growth.[12] |

| Pancreatic Cancer | Elevated mRNA and protein levels | High expression linked to poorer overall and disease-free survival.[13] |

| Multiple Cancers | 7% (Genetic alterations) | "Amplification" is the primary alteration type for NSD3.[13] |

Table 1: NSD3 Alterations and Clinical Significance in Various Cancers.

| Compound | Target Domain | In Vitro IC50 | Cellular Activity |

| 13i | SET domain | 287 µM | Suppresses proliferation of JIMT1 breast cancer cells (GI50 = 36.5 µM) and downregulates H3K36me2/3.[14] |

| SLN479 | SET domain | Not specified | Potently inhibits NSD3 histone methyltransferase activity and has anti-proliferative activity against an NSD3-dependent breast cancer cell line.[10] |

| BT5 | SET domain (autoinhibitory loop) | Not specified | Selectively inhibits the NSD family and has antiproliferative activity against NUP98-NSD1 containing leukemia cells.[10] |

| SZ881 | SET domain (conserved zinc binding cysteine) | Not specified | Covalently engages with a conserved cysteine in both NSD1 and NSD3.[10] |

Table 2: Small Molecule Inhibitors Targeting NSD3.

Key Signaling Pathways Involving NSD3

NSD3 is integrated into several critical signaling pathways that are often dysregulated in cancer.

NSD3L-Mediated NOTCH Signaling Activation

In breast cancer, NSD3L-mediated H3K36 methylation leads to the activation of the NOTCH signaling pathway, which is crucial for tumor initiation and metastatic progression.[9]

Caption: NSD3L-mediated H3K36 methylation activates NOTCH signaling.

NSD3L and EGFR/ERK Pathway

NSD3L can directly methylate and activate EGFR, leading to the ligand-independent activation of the downstream ERK signaling pathway, promoting cell proliferation and migration.[1][4]

Caption: NSD3L activates the EGFR/ERK pathway through methylation.

NSD3S as an Adaptor in the BRD4 Complex

The short isoform, NSD3S, acts as an adaptor protein, linking BRD4 to the chromatin remodeler CHD8. This complex drives a transcriptional program that promotes leukemia progression, independently of NSD3's methyltransferase activity.[1][7]

Caption: NSD3S acts as an adaptor for BRD4-mediated transcription.

Detailed Methodologies for Key Experiments

In Vitro Histone Methyltransferase (HMT) Assay

This assay is fundamental for determining the enzymatic activity and substrate specificity of NSD3.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant NSD3 protein (e.g., 0.2-2.0 µg of the C-terminal domain) with a histone substrate (e.g., recombinant histone H3, H4, or nucleosomes) in an HMT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT).[4]

-

Initiation of Reaction: Add a methyl group donor, typically S-adenosyl-L-methionine (SAM). For radiometric assays, [3H]-labeled SAM is used.[3]

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection:

Caption: Workflow for an in vitro histone methyltransferase assay.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genomic regions where NSD3 binds.

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to NSD3. Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated material from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of NSD3 enrichment.

Caption: General workflow for a ChIP-seq experiment.

siRNA-mediated Gene Knockdown

This technique is used to study the functional consequences of reduced NSD3 expression.

Protocol:

-

Cell Seeding: Plate cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[15]

-

siRNA-Lipid Complex Formation: Dilute NSD3-specific siRNA and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium. Combine the two solutions and incubate at room temperature to allow for complex formation.[16]

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.

-

Validation of Knockdown: Harvest the cells and assess the reduction in NSD3 mRNA levels by qRT-PCR or protein levels by Western blot.

-

Functional Assays: Perform downstream functional assays, such as cell proliferation, migration, or apoptosis assays, to determine the phenotypic effects of NSD3 knockdown.

Caption: Workflow for siRNA-mediated gene knockdown.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to identify proteins that interact with NSD3.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against NSD3 or a tag on an overexpressed NSD3 protein.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify interacting partners by Western blotting with specific antibodies or by mass spectrometry for a broader, unbiased screen.

Caption: General workflow for a co-immunoprecipitation experiment.

Conclusion and Future Directions

NSD3 is a multifaceted protein with critical roles in chromatin biology and transcriptional regulation. Its dysregulation is a key driver in several cancers, making it an attractive target for therapeutic intervention. The development of specific and potent small molecule inhibitors against NSD3 is an active area of research, with several promising compounds emerging.[17][18] Future studies will likely focus on further dissecting the isoform-specific functions of NSD3, understanding the interplay between its methyltransferase-dependent and -independent activities, and translating our growing knowledge of NSD3 biology into effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. NSD3 protein methylation and stabilization transforms human ES cells into variant state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro histone lysine methylation by NSD1, NSD2/MMSET/WHSC1 and NSD3/WHSC1L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-linking ChIP-seq protocol | Abcam [abcam.com]

- 9. reactionbiology.com [reactionbiology.com]

- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. bio-rad.com [bio-rad.com]

- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 18. biostate.ai [biostate.ai]

An In-depth Technical Guide to NSD3 Histone Methyltransferase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies for assessing the enzymatic activity of NSD3 (Nuclear Receptor Binding SET Domain Protein 3), a histone methyltransferase implicated in various cancers. This document offers detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biological pathways and workflows.

Introduction to NSD3

NSD3, also known as WHSC1L1, is a member of the nuclear receptor-binding SET domain family of histone methyltransferases.[1] This family, which also includes NSD1 and NSD2, is crucial for chromatin regulation and gene expression.[1] NSD3 primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), modifications generally associated with active transcription.[2][3]

The NSD3 gene encodes multiple isoforms, including a full-length protein (NSD3L) and a shorter form (NSD3S) that lacks the catalytic SET domain.[4][5] While NSD3L functions as a methyltransferase, NSD3S appears to have distinct roles through protein-protein interactions.[4] Dysregulation of NSD3 activity, through amplification, mutation, or fusion events, has been linked to the pathogenesis of numerous cancers, including breast, lung, and pancreatic cancer, making it a compelling target for therapeutic intervention.[6][7][8]

The catalytic activity of NSD3 is dependent on its SET domain, which binds the cofactor S-adenosyl-L-methionine (SAM) as a methyl group donor.[3] While H3K36 is the primary substrate, in vitro studies have shown that NSD3 can also methylate other histone residues, such as H3K4, H3K9, H3K27, and H4K20, although the biological significance of these activities is less clear.[2][4] The choice of substrate—whether histone peptides, recombinant histones, or nucleosomes—can influence the observed activity and specificity of the enzyme in vitro.[2]

Key Signaling Pathways Involving NSD3

NSD3's role in cancer is intertwined with its influence on several critical signaling pathways. Its methyltransferase activity can lead to the transcriptional activation of key oncogenes.

-

NOTCH Pathway: In breast cancer, NSD3-mediated H3K36 methylation has been shown to activate NOTCH signaling, which is crucial for tumor initiation and metastatic progression.[4][6]

-

EGFR/ERK Pathway: NSD3 can directly methylate the Epidermal Growth Factor Receptor (EGFR), enhancing its kinase activity and downstream signaling through the ERK pathway.[4][9] This activation can occur even in the absence of the EGFR ligand.[4]

-

mTOR Pathway: NSD3-dependent H3K36 methylation can lead to the transcription of genes that activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[4]

-

WNT Pathway: In breast cancers with 8p11-12 amplification, NSD3 overexpression upregulates positive regulators of the WNT pathway.[3]

Below is a diagram illustrating the central role of NSD3 in activating these oncogenic pathways.

Experimental Protocols for NSD3 Activity Assays

Several assay formats can be employed to measure the histone methyltransferase activity of NSD3. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are detailed protocols for two common methods: a radiometric filter-binding assay and an antibody-based chemiluminescence assay.

Radiometric [³H]-SAM Filter-Binding Assay

This classic and highly sensitive method measures the incorporation of a tritium-labeled methyl group from [³H]-SAM onto a histone substrate.

A. Materials and Reagents:

-

Recombinant human NSD3 (catalytic domain, e.g., residues 1021-1322)[10]

-

Histone H3 or core histones (or nucleosomes, 0.05 mg/ml)[11]

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM), 1 µM[11]

-

Assay Buffer: 50 mM Tris-HCl pH 8.8, 4 mM TCEP, 0.01% Triton X-100[10]

-

Stop Solution: 7.5% Trichloroacetic Acid (TCA)

-

Wash Buffer: 10% TCA

-

Scintillation fluid

-

Glass fiber filter mats

-

Filter-binding apparatus or harvester

-

Scintillation counter

B. Experimental Workflow Diagram:

C. Step-by-Step Protocol:

-

Prepare the Reaction Mixture: In a microplate, combine the assay buffer, recombinant NSD3 enzyme, and the histone substrate (e.g., nucleosomes at 0.05 mg/mL). If testing inhibitors, add the compounds at this stage and pre-incubate with the enzyme for 10-15 minutes.

-

Initiate the Reaction: Start the methyltransferase reaction by adding [³H]-SAM to a final concentration of 1 µM. The total reaction volume is typically 25 µL.[10]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[10]

-

Stop the Reaction: Terminate the reaction by adding an equal volume of stop solution (e.g., 7.5% TCA). This precipitates the histone substrate.

-

Capture Substrate: Transfer the reaction mixture to a glass fiber filter mat. The precipitated, radiolabeled histones will bind to the filter.

-

Wash: Wash the filter mat extensively with the wash buffer (e.g., 10% TCA) to remove any unincorporated [³H]-SAM.

-

Detection: After washing, dry the filter mat completely. Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter. The signal is directly proportional to NSD3 activity.

Antibody-Based Chemiluminescent Assay

This method uses an antibody specific to the methylated histone mark (e.g., H3K36me2) for detection, avoiding the use of radioactivity.

A. Materials and Reagents:

-

Recombinant human NSD3

-

Histone H3 or nucleosomes

-

S-adenosyl-L-methionine (SAM), non-radiolabeled

-

Assay Buffer (as above)

-

Stop Solution: EDTA to chelate divalent cations and stop the reaction

-

Primary Antibody: Rabbit anti-H3K36me2

-

Secondary Antibody: Anti-Rabbit IgG conjugated to Horseradish Peroxidase (HRP)

-

Chemiluminescent HRP substrate (e.g., ECL)

-

High-binding microplate (e.g., streptavidin-coated if using a biotinylated substrate)

-

Plate reader with chemiluminescence detection

B. Step-by-Step Protocol:

-

Substrate Immobilization (if applicable): If using a biotinylated histone peptide, pre-coat a streptavidin plate with the substrate. Otherwise, the histone substrate can be directly coated onto a high-binding plate or the reaction can be performed in solution followed by transfer.

-

Prepare and Initiate Reaction: In the wells of the microplate, set up the reaction as described for the radiometric assay, but use non-radiolabeled SAM.

-

Incubation: Incubate at 30°C for 60 minutes.

-

Stop the Reaction: Add a stop solution (e.g., EDTA).

-

Washing: Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the enzyme and other reaction components, leaving the methylated substrate bound to the well.

-

Primary Antibody Incubation: Add the anti-H3K36me2 primary antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the wells again to remove unbound primary antibody.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Perform a final series of washes to remove unbound secondary antibody.

-

Detection: Add the chemiluminescent HRP substrate to the wells. Immediately measure the light output using a luminometer. The signal intensity correlates with the amount of H3K36me2 produced and thus NSD3 activity.

Quantitative Data for NSD3

The following tables summarize key quantitative data for NSD3, including substrate specificity and inhibitor potencies.

Table 1: Substrate Specificity of NSD3

| Substrate Type | Primary Methylation Site(s) | Methylation State(s) | Notes |

| Histone H3 | Lysine 36 (K36) | Mono- and Di-methylation | This is the canonical and most well-established substrate and activity.[2][3] |

| Histone H3 | K4, K9, K27, K79 | In vitro activity reported | Substrate specificity can vary based on the assay conditions and the form of the enzyme used.[2][4] |

| Histone H4 | Lysine 20 (K20) | In vitro activity reported | Observed when using the catalytic domain in vitro.[2][4] |

| Non-histone | EGFR (Lys721) | Mono-methylation | Leads to increased EGFR kinase activity.[4] |

Table 2: Inhibitors of NSD3 Methyltransferase Activity

| Inhibitor | Target(s) | IC₅₀ (µM) | Assay Type | Notes |

| BIX-01294 | G9a, NSD1, NSD2, NSD3 | 95 ± 53 | In vitro H3K36me1 assay | A known G9a inhibitor that also shows activity against NSD family members.[12][13] |

| Compound 13i | NSD3 | 287 | In vitro activity assay | Identified through virtual screening; shows a unique bivalent binding mode.[14] |

| Compound 3 | NSD2, NSD3 | 0.84 | In vitro activity assay | Potent inhibitor identified through structure-based virtual screening.[15] |

Conclusion

The assessment of NSD3 histone methyltransferase activity is critical for both basic research into its biological roles and for the development of novel cancer therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively measure NSD3 activity. The choice between a radiometric assay, which offers high sensitivity, and an antibody-based method, which avoids radioactivity and is amenable to high-throughput screening, will depend on the specific experimental goals. As our understanding of NSD3's role in disease continues to grow, robust and reliable activity assays will remain an indispensable tool for the scientific and drug development communities.

References

- 1. dovepress.com [dovepress.com]

- 2. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. aacrjournals.org [aacrjournals.org]

- 7. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NSD3, a member of nuclear receptor‐binding SET domain family, is a potential prognostic biomarker for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of potent small molecule inhibitors of histone lysine methyltransferase NSDs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of H3K36me2 in NSD3-Mediated Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histone methyltransferase NSD3 (Nuclear Receptor Binding SET Domain Protein 3) has emerged as a pivotal regulator of transcription, with its activity intrinsically linked to the dimethylation of histone H3 at lysine 36 (H3K36me2). This modification serves as a crucial epigenetic mark that influences chromatin structure and gene expression, playing a significant role in both normal development and the progression of various cancers. This technical guide provides an in-depth exploration of the multifaceted role of H3K36me2 in NSD3-mediated transcription, offering a comprehensive overview of the underlying molecular mechanisms, key protein interactions, and downstream signaling pathways. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling and regulatory networks to serve as a valuable resource for researchers and drug development professionals in the field of oncology and epigenetic regulation.

Introduction: NSD3 and the Significance of H3K36 Dimethylation

NSD3 is a member of the NSD family of histone lysine methyltransferases that primarily catalyze the mono- and dimethylation of H3K36.[1] This enzymatic activity is predominantly associated with the long isoform of NSD3 (NSD3L), which contains the catalytic SET domain.[2] In contrast, a shorter isoform (NSD3S), lacking the methyltransferase domain, functions as an adaptor protein.[2][3] The deposition of H3K36me2 by NSD3 is a hallmark of active transcription and is implicated in a variety of cellular processes.

Dysregulation of NSD3 activity and aberrant H3K36me2 levels are frequently observed in numerous cancers, including lung, breast, and pancreatic cancer.[4][5] NSD3 is often amplified or overexpressed in these malignancies, leading to a reprogrammed chromatin landscape that promotes oncogenic gene expression.[4][6] Understanding the precise mechanisms by which NSD3-mediated H3K36me2 drives tumorigenesis is therefore of paramount importance for the development of novel therapeutic strategies.

Molecular Mechanisms of NSD3-Mediated Transcription

NSD3-mediated H3K36me2 deposition is a key event in transcriptional activation. This process involves intricate interactions with other chromatin-associated proteins and the recruitment of the transcriptional machinery.

The Role of the PWWP Domain

A critical feature of NSD3 is its N-terminal PWWP domain, which functions as a "reader" of its own catalytic product, H3K36me2.[7] This interaction is crucial for stabilizing NSD3 at chromatin, creating a positive feedback loop that reinforces the H3K36me2 mark at specific genomic loci.[7] This self-recognition mechanism is essential for the propagation and maintenance of the epigenetic signal.

Interaction with Transcriptional Co-activators

NSD3 collaborates with other key transcriptional regulators to activate gene expression. A notable interaction is with the bromodomain and extraterminal domain (BET) protein BRD4.[8][9] The short isoform, NSD3S, acts as an adaptor, linking BRD4 to the chromatin remodeler CHD8, thereby facilitating the transcription of oncogenes such as MYC.[3][10] This NSD3S-BRD4-CHD8 complex is a critical driver in certain leukemias.

Crosstalk with Other Histone Modifications

NSD3-mediated H3K36me2 has a complex interplay with other histone marks. It is known to antagonize the activity of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the repressive H3K27me3 mark.[6] Increased H3K36me2 levels can lead to a reduction in H3K27me3, thereby de-repressing genes involved in cell proliferation and differentiation.[4] NSD3L has also been shown to interact with EZH2, the catalytic subunit of PRC2, and RNA polymerase II to transactivate genes.[5]

Signaling Pathways and Downstream Effects

The transcriptional programs activated by NSD3 and H3K36me2 impact several critical signaling pathways implicated in cancer.

NOTCH Signaling

In breast cancer, NSD3L collaborates with EZH2 and RNA polymerase II to drive the H3K36me2/3-dependent transactivation of genes involved in the NOTCH signaling pathway.[5] This leads to increased tumor initiation and metastasis.

mTOR Signaling

NSD3-mediated H3K36me2 can lead to the transcriptional activation of key oncogenes that in turn activate the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3]

EGFR/ERK Signaling

In colorectal cancer, NSD3 has been shown to influence the EGFR/ERK signaling pathway, with NSD3 knockdown leading to deactivation of ERK1/2 and inhibition of cell proliferation and migration.[11]

Quantitative Data Summary

The following tables summarize key quantitative data related to NSD3 activity and its interactions.

Table 1: Binding Affinities and Kinetic Parameters of NSD3

| Interacting Molecules | Method | Affinity (Kd) / Kinetic Parameters | Reference |

| NSD3 PWWP1 domain & H3K36me2-containing nucleosomes | In vitro pulldown | Preferential binding to H3K36me2 | [7] |

| NSD3 PWWP1 domain & Small molecule ligand | Surface Plasmon Resonance (SPR) | 170 nM | |

| NSD3 (short isoform) & BRD4 (ET domain) | NMR Titration | Moderate affinity | [1] |

| NSD3c & 187-bp Nucleosome Core Particles (NCPs) | Microscale Thermophoresis (MST) | ~0.1 µM | N/A |

| NSD3c & 147-bp NCPs | Microscale Thermophoresis (MST) | ~1.2 µM | N/A |

| NSD3c (with 187-bp NCPs) | Michaelis-Menten Kinetics | kcat = 0.058 min-1, Km = 0.240 µM | N/A |

| NSD3c (with 147-bp NCPs) | Michaelis-Menten Kinetics | kcat = 0.022 min-1, Km = 0.934 µM | N/A |

Table 2: Gene Expression Changes Upon NSD3 Knockdown in Cancer Cells

| Gene | Cancer Type | Fold Change (Downregulation) | Adjusted p-value | Reference |

| MYC | EOL-1 (AML) | >1.5 | <0.01 | [12] |

| Genes involved in protein translation | EOL-1 (AML) | Enriched in downregulated genes | <0.01 | [12] |

| CAPG | Colorectal Cancer | Significant decrease | N/A | [11] |

| N-cadherin | Colorectal Cancer | Downregulated | N/A | [11] |

| Vimentin | Colorectal Cancer | Upregulated | N/A | [11] |

| E-cadherin | Colorectal Cancer | Downregulated | N/A | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of H3K36me2 in NSD3-mediated transcription.

In Vitro Histone Methyltransferase (HMT) Assay

This protocol is adapted for assessing the enzymatic activity of recombinant NSD3 on nucleosome substrates.

Workflow Diagram:

References

- 1. Structural Mechanism of Transcriptional Regulator NSD3 Recognition by the ET Domain of BRD4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSD3 with BRD4 interactions and pubmeds [onco.io]

- 9. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jonipsaro.com [jonipsaro.com]

- 11. Downregulation of NSD3 (WHSC1L1) inhibits cell proliferation and migration via ERK1/2 deactivation and decreasing CAPG expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A NSD3-targeted PROTAC suppresses NSD3 and cMyc oncogenic nodes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Role of NSD3 in Lung Adenocarcinoma: A Technical Guide to its Signaling Pathways

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the Nuclear SET Domain Containing Protein 3 (NSD3) and its multifaceted signaling pathways in lung adenocarcinoma. Recent research has unveiled a paradoxical role for NSD3, functioning as a tumor suppressor in lung adenocarcinoma (LUAD) while acting as an oncogene in lung squamous cell carcinoma (LUSC). This guide will delve into the molecular mechanisms underlying this duality, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding and guide future research and therapeutic development.

Executive Summary

NSD3, a histone methyltransferase, plays a critical and surprisingly divergent role in the two major subtypes of non-small cell lung cancer. In lung adenocarcinoma, NSD3 expression is often downregulated, and it functions to suppress tumor growth by inhibiting glycolysis through the STAT3 signaling pathway. Conversely, in lung squamous cell carcinoma, NSD3 is frequently amplified and acts as a potent oncogenic driver, promoting tumorigenesis via upregulation of the mTOR and MYC pathways. This guide will meticulously dissect these opposing functions, providing the necessary technical details for researchers to explore NSD3 as a potential therapeutic target.

The Tumor-Suppressive Role of NSD3 in Lung Adenocarcinoma (LUAD)

In lung adenocarcinoma, lower levels of NSD3 are correlated with poorer patient survival, indicating a tumor-suppressive function.[1][2] The primary mechanism of this suppression is through the negative regulation of glycolysis, a metabolic hallmark of cancer.

The NSD3-PPP1CB-STAT3 Signaling Axis

NSD3 exerts its tumor-suppressive effects in LUAD through a novel signaling pathway involving Protein Phosphatase 1 Catalytic Subunit Beta (PPP1CB) and Signal Transducer and Activator of Transcription 3 (STAT3).[1][2]

-

Formation of a Trimeric Complex: NSD3 acts as a scaffold, forming a trimeric protein complex with PPP1CB and phosphorylated STAT3 (p-STAT3).[1]

-

Dephosphorylation of p-STAT3: Within this complex, NSD3 facilitates the dephosphorylation of p-STAT3 at the serine 727 residue by PPP1CB.[1]

-

Inhibition of HK2 Transcription: The dephosphorylation of p-STAT3 prevents its translocation to the nucleus and subsequent binding to the promoter of Hexokinase 2 (HK2), a key rate-limiting enzyme in glycolysis. This leads to the transcriptional repression of HK2.[1][3]

-

Suppression of Glycolysis and Tumor Growth: The downregulation of HK2 results in the inhibition of glycolysis (the Warburg effect), leading to decreased glucose uptake and lactate production.[1][2] This metabolic reprogramming ultimately suppresses LUAD cell proliferation, migration, and invasion.[1][2]

Quantitative Data: NSD3 in LUAD

| Parameter | Observation in LUAD | Reference |

| NSD3 Expression | Downregulated in tumor tissue compared to normal tissue. | [1][2] |

| Patient Survival | High NSD3 expression correlates with better overall survival. | [1] |

| Glycolysis | Overexpression of NSD3 inhibits lactate production and glucose consumption. Knockout of NSD3 promotes lactate production and glucose consumption. | [1][4] |

| HK2 Expression | NSD3 overexpression decreases HK2 mRNA and protein levels. NSD3 knockout increases HK2 levels. | [1][4] |

| p-STAT3 (Ser727) Levels | NSD3 overexpression decreases p-STAT3 levels. | [1] |

The Oncogenic Role of NSD3 in Lung Squamous Cell Carcinoma (LUSC)

In stark contrast to its role in LUAD, NSD3 is a key oncogenic driver in LUSC.[5][6] This is primarily attributed to the frequent amplification of the chromosomal region 8p11-12, which contains the NSD3 gene.[7]

The NSD3-H3K36me2-mTOR/MYC Signaling Axis

The oncogenic activity of NSD3 in LUSC is dependent on its histone methyltransferase function, specifically the dimethylation of histone H3 at lysine 36 (H3K36me2).[5][6]

-

Gene Amplification and Overexpression: Amplification of the 8p11-12 locus leads to increased NSD3 mRNA and protein expression.[7] A recurrent hyperactive mutation, T1232A, has also been identified, which further enhances its catalytic activity.[1][8]

-

Epigenetic Reprogramming: Elevated NSD3 activity results in a global increase in H3K36me2 levels. This epigenetic mark is associated with active transcription and leads to the reprogramming of the chromatin landscape.[2][8]

-

Activation of Oncogenic Pathways: The altered epigenetic landscape promotes the transcription of key oncogenic genes, leading to the activation of the mTOR and MYC signaling pathways.[2][6] This drives tumor cell proliferation and growth.[6][7]

-

Interaction with BRD4: NSD3 interacts with the bromodomain and extraterminal domain (BET) protein BRD4.[4][7] This interaction is crucial for its oncogenic function, and tumors with high NSD3 activity are particularly sensitive to BET inhibitors.[1][9]

Quantitative Data: NSD3 in LUSC

| Parameter | Observation in LUSC | Reference |

| NSD3 Gene Amplification | Found in ~20% of LUSC patients. | [2] |

| NSD3 Expression | Gene amplification strongly correlates with increased mRNA expression. | [1][7] |

| Tumor Growth | Deletion of NSD3, but not the adjacent FGFR1, attenuates tumor growth in mouse models. | [5][7] |

| Hyperactive Mutant (T1232A) | Accelerates tumorigenesis and decreases overall survival in mouse models. | [1][8] |

| Therapeutic Sensitivity | NSD3-dependent tumors are hypersensitive to BET inhibitors. | [1][9] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying NSD3 signaling in lung adenocarcinoma.

Co-Immunoprecipitation (Co-IP) for NSD3 Interaction Partners

This protocol is designed to verify the interaction between NSD3, PPP1CB, and p-STAT3 in LUAD cell lines.

Workflow:

Methodology:

-

Cell Lysis: Lyse cultured LUAD cells (e.g., A549) with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the lysate with Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-NSD3 antibody or a control IgG overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the immune complexes.

-

Washing: Wash the beads several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies specific for PPP1CB and p-STAT3.

Chromatin Immunoprecipitation (ChIP) for STAT3 Binding to the HK2 Promoter

This protocol is used to determine if STAT3 directly binds to the promoter region of the HK2 gene.

Methodology:

-

Cross-linking: Cross-link protein-DNA complexes in LUAD cells with formaldehyde.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Immunoprecipitate the chromatin with an anti-STAT3 antibody or a control IgG.

-

Washing and Elution: Wash the immune complexes and elute the protein-DNA complexes.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA from the immunoprecipitated samples.

-

qPCR Analysis: Perform quantitative PCR (qPCR) using primers designed to amplify the promoter region of the HK2 gene. An enrichment in the anti-STAT3 IP sample compared to the control IgG indicates direct binding.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to measure the mRNA levels of NSD3 and HK2 in LUAD cells following genetic manipulation of NSD3.

Methodology:

-

RNA Extraction: Extract total RNA from LUAD cells (e.g., with NSD3 overexpression or knockout).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase.

-

qPCR: Perform qPCR using SYBR Green or a probe-based assay with primers specific for NSD3, HK2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Data Analysis: Calculate the relative expression of NSD3 and HK2 using the ΔΔCt method.

Therapeutic Implications and Future Directions

The dual role of NSD3 in lung adenocarcinoma presents both challenges and opportunities for therapeutic development.

-

Targeting NSD3 in LUSC: In LUSC, where NSD3 is an oncogenic driver, direct inhibition of its methyltransferase activity is a promising strategy. Furthermore, the sensitivity of NSD3-driven tumors to BET inhibitors suggests a potential combination therapy approach.[1][9]

-

NSD3 as a Biomarker in LUAD: In LUAD, the downregulation of NSD3 could serve as a prognostic biomarker to identify patients with a poorer prognosis. Therapeutic strategies aimed at restoring NSD3 function or targeting the downstream effects of its loss, such as the upregulation of glycolysis, could be explored.

-

Future Research: Further research is needed to fully elucidate the upstream regulators of NSD3 in both LUAD and LUSC. Understanding the mechanisms that lead to its downregulation in adenocarcinoma and amplification in squamous cell carcinoma will be crucial for developing effective and subtype-specific therapies. Investigating the role of different NSD3 isoforms in these processes is also a critical area for future studies.

Conclusion

NSD3 plays a complex and context-dependent role in lung adenocarcinoma, acting as a tumor suppressor in LUAD and an oncogene in LUSC. The signaling pathways and molecular mechanisms governing these opposing functions are beginning to be understood, revealing potential therapeutic vulnerabilities. This technical guide provides a foundation for researchers and drug developers to further investigate the intricate biology of NSD3 and to ultimately translate this knowledge into novel and effective treatments for lung cancer patients.

References

- 1. Elevated NSD3 Histone Methylation Activity Drives Squamous Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Gene Expression Profiling of Lung Squamous Cancer Stratified by NSD3 Expression – openlabnotebooks.org [openlabnotebooks.org]

- 4. mdpi.com [mdpi.com]

- 5. Dissecting the Immunological Profiles in NSD3-Amplified LUSC through Integrative Multi-Scale Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. dadun.unav.edu [dadun.unav.edu]

- 8. Histones Methyltransferase NSD3 Inhibits Lung Adenocarcinoma Glycolysis Through Interacting with PPP1CB to Decrease STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated NSD3 histone methylation activity drives squamous cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oncogenic Role of NSD3 in Breast Cancer: A Technical Guide

An in-depth technical guide on the oncogenic role of NSD3 in breast cancer for researchers, scientists, and drug development professionals.

Introduction

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), also known as WHSC1L1, is a histone lysine methyltransferase belonging to the NSD family.[1] This family of enzymes, which also includes NSD1 and NSD2, primarily catalyzes the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1/me2).[1][2] These epigenetic modifications are critical for regulating chromatin structure and gene expression. The NSD3 gene, located on chromosome 8p11.2, gives rise to multiple isoforms, most notably a full-length, catalytically active long isoform (NSD3L) and a shorter isoform (NSD3S) that lacks the catalytic SET domain.[3][4]

Initially identified as a frequently amplified gene in breast cancer, accumulating evidence has solidified NSD3's role as a potent oncogene.[1][5] Its amplification and overexpression are linked to tumor initiation, progression, metastasis, and poor clinical outcomes, making it a subject of intense investigation for targeted cancer therapy.[1][6][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and therapeutic potential of NSD3 in breast cancer.

Genetic Alterations and Clinical Significance

The most prominent alteration of NSD3 in breast cancer is gene amplification, occurring as part of the 8p11-12 amplicon.[5][8] This amplification is a key driver event, leading to significant overexpression of the NSD3 protein.

Table 1: Frequency of NSD3 Genetic Alterations in Breast Cancer

| Dataset | Alteration Type | Frequency | Citation |

|---|---|---|---|

| METABRIC & TCGA | Aberrant Copy Number & Expression | ~15% - 20% | [1] |

| METABRIC & TCGA | NSD1/NSD2 Genetic Alterations | ≤5% | [1] |

| TCGA & METABRIC | NSD3 Gene Amplification | ~13% |[1] |

The clinical implications of these alterations are significant. Both amplification and elevated expression of NSD3 are strongly correlated with unfavorable patient outcomes.

Table 2: Association of NSD3 Status with Patient Survival in Breast Cancer

| Dataset | Metric | Association with High NSD3 | P-value | Citation |

|---|---|---|---|---|

| TCGA | Overall Survival (OS) | Worse | 0.031 | [1] |

| METABRIC | Overall Survival (OS) | Worse | 0.005 | [1] |

| METABRIC | Disease-Free Survival (DFS) | Worse | 0.005 | [1] |

| METABRIC (mRNA) | Overall Survival (OS) | Poorer | 0.009 | [1] |

| METABRIC (mRNA) | Disease-Free Survival (DFS) | Poorer | 0.020 | [1] |

| HYU Cohort (protein) | Overall Survival (OS) | Poorer | 0.009 | [1] |

| HYU Cohort (protein) | Disease-Free Survival (DFS) | Poorer | 0.011 |[1] |

Molecular Mechanisms and Signaling Pathways

NSD3 drives breast cancer progression through both its catalytic and non-catalytic functions, influencing a network of oncogenic signaling pathways.

Methyltransferase-Dependent Functions of NSD3-Long (NSD3L)

The long isoform of NSD3 possesses a catalytic SET domain responsible for H3K36 methylation, an epigenetic mark associated with active transcription.[9] This activity is central to its oncogenic function in breast cancer.[1]

NSD3-NOTCH Signaling Axis: A critical mechanism involves the activation of the NOTCH signaling pathway.[1] NSD3L collaborates with EZH2 and RNA Polymerase II to increase H3K36me2/3 levels at genes integral to the NOTCH pathway, such as NOTCH receptors and ligands.[1][3] This epigenetic activation leads to the cleavage and subsequent nuclear accumulation of the NOTCH intracellular domain (NICD).[1][6] In the nucleus, NICD acts as a transcriptional regulator, notably repressing the expression of E-cadherin, a key component of cell-cell adhesion.[1] The loss of E-cadherin is a hallmark of the Epithelial-Mesenchymal Transition (EMT), a process that endows cancer cells with migratory and invasive capabilities.[1][6] Overexpression of NSD3 promotes EMT, enhances the population of breast cancer-initiating cells, and drives tumor invasion and metastasis.[1][6][10]

Caption: NSD3L-mediated activation of the NOTCH signaling pathway in breast cancer.

Methyltransferase-Independent Functions of NSD3-Short (NSD3S)

The short isoform, NSD3S, lacks enzymatic activity but functions as a crucial adaptor protein.[4][11] It couples the bromodomain and extraterminal (BET) protein BRD4 to the chromatin remodeler CHD8.[4][11] This protein complex is recruited to chromatin, in part through the PWWP domain of NSD3S binding to existing H3K36 methylation marks, to sustain oncogenic transcriptional programs.[11][12] While extensively studied in acute myeloid leukemia (AML), this interaction is highly relevant to breast cancer, where BRD4 is also a known oncogenic driver.[11][13] Disruption of this complex with BET inhibitors represents a viable therapeutic strategy.[11]

Caption: NSD3S acts as a scaffold linking BRD4 and CHD8 on chromatin.

Other Implicated Oncogenic Pathways

-

WNT Signaling: In breast cancer cells with the 8p11-12 amplification, enhanced NSD3 expression promotes WNT signaling by upregulating positive regulators like IRX3 and downregulating negative regulators like SFRP1.[4]

-

EGFR/ERK Signaling: NSD3 can directly monomethylate the EGFR kinase domain, which enhances its kinase activity and downstream ERK signaling, promoting proliferation and migration independent of ligand binding.[3][14]

-

Estrogen Receptor (ER) Signaling: Overexpression of NSD3 has been linked to the overexpression of ERα, suggesting a potential role in hormone-dependent breast cancer.[2]

NSD3 as a Therapeutic Target

The dependency of breast cancer cells with 8p11-12 amplification on NSD3 for growth and survival makes it an attractive therapeutic target.[5][8][14]

Direct Inhibition: The development of specific NSD3 inhibitors is an active area of research.[15][16] Both covalent and reversible inhibitors are being explored. A novel class of inhibitors was identified that shows a unique, bivalent binding mode within the SET domain, interacting with both the cofactor (SAM) binding site and a secondary site.[17]

Table 3: Preclinical Activity of a Novel NSD3 Inhibitor

| Compound | Target | Assay | Value | Cell Line | Citation |

|---|---|---|---|---|---|

| 13i | NSD3 | In vitro activity | IC₅₀ = 287 µM | - | [17] |

| 13i | Cell Proliferation | Growth Inhibition | GI₅₀ = 36.5 µM | JIMT1 (NSD3-high) |[17] |

Indirect Targeting: Given the role of the NSD3S-BRD4 complex, BET inhibitors like JQ1 present an alternative strategy.[4][11] These inhibitors can evict the entire BRD4-NSD3-CHD8 complex from chromatin, suppressing the oncogenic transcriptional programs that drive cancer cell proliferation.[11] Additionally, targeting downstream effectors, such as the NOTCH pathway with γ-secretase inhibitors, has shown efficacy in preclinical models of NSD3-overexpressing breast cancer.[1]

Key Experimental Protocols

This section details methodologies commonly used to investigate the function of NSD3 in breast cancer.

shRNA-mediated Knockdown and Cell Viability Assay

-

Objective: To assess the dependency of breast cancer cells on NSD3 for survival and proliferation.

-

Methodology:

-

Vector Construction: Design and clone short hairpin RNA (shRNA) sequences targeting NSD3 into a lentiviral vector (e.g., pLKO.1). Include a non-targeting scramble shRNA as a negative control.

-

Lentivirus Production: Co-transfect HEK293T cells with the shRNA vector and packaging plasmids (e.g., psPAX2, pMD2.G). Harvest the virus-containing supernatant after 48-72 hours.

-

Transduction: Transduce target breast cancer cell lines (e.g., MDA-MB-231, JIMT1) with the lentivirus in the presence of polybrene (8 µg/mL).

-

Selection: Select for successfully transduced cells using puromycin (1-2 µg/mL) for 48-72 hours.

-

Validation: Confirm NSD3 knockdown via Western Blot and qRT-PCR.

-

Viability Assay: Seed an equal number of cells (e.g., 2,000 cells/well in a 96-well plate). Assess cell viability at different time points (e.g., 0, 2, 4, 6 days) using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Tumorsphere Formation Assay

-

Objective: To evaluate the role of NSD3 in maintaining the cancer stem cell (CSC) or tumor-initiating cell population.[1]

-

Methodology:

-

Cell Seeding: Dissociate cells into a single-cell suspension. Seed a low density of cells (e.g., 1,000 cells/mL) into ultra-low attachment plates or flasks.

-

Culture Medium: Culture cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

-

Incubation: Incubate for 7-10 days to allow for the formation of primary tumorspheres.

-

Quantification: Count the number of spheres with a diameter >50 µm under a microscope.

-

Secondary Spheres: To assess self-renewal capacity, collect, dissociate, and re-plate the primary spheres under the same conditions to form secondary tumorspheres.

-

In Vivo Orthotopic Xenograft and Metastasis Model

-

Objective: To determine the effect of NSD3 expression on tumor growth and metastasis in an in vivo setting.[1]

-

Methodology:

-

Cell Preparation: Harvest breast cancer cells (e.g., MDA-MB-231) stably expressing NSD3, shNSD3, or a control vector. Resuspend cells in a 1:1 mixture of PBS and Matrigel.

-

Orthotopic Injection: Inject 1-2 x 10⁶ cells into the mammary fat pad of female immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth Monitoring: Measure tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Metastasis Assay (Tail Vein): For spontaneous metastasis, harvest lungs at the experimental endpoint. For experimental metastasis, inject 1 x 10⁶ cells directly into the lateral tail vein.

-

Metastasis Quantification: After 3-6 weeks, sacrifice the mice and harvest the lungs. Quantify metastatic burden by counting surface nodules or by histological analysis (H&E staining) of lung sections.

-

Caption: A typical experimental workflow to study NSD3 function in breast cancer.

Conclusion

NSD3 is a bona fide oncogenic driver in a significant subset of breast cancers. Its dual functionality—as a histone methyltransferase (NSD3L) activating pro-metastatic pathways like NOTCH and as a scaffold protein (NSD3S) organizing oncogenic chromatin complexes with BRD4—places it at a critical nexus of tumor biology. The strong correlation between NSD3 amplification/overexpression and poor patient prognosis underscores its clinical relevance. Continued research into the precise molecular interactions and downstream targets of NSD3, coupled with the development of potent and specific inhibitors, holds great promise for providing a new therapeutic avenue for patients with aggressive, NSD3-driven breast cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Structure, Activity and Function of the NSD3 Protein Lysine Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. An open and shut case for the role of NSD proteins as oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NSD3-Induced Methylation of H3K36 Activates NOTCH Signaling to Drive Breast Tumor Initiation and Metastatic Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NSD3 in Cancer: Unraveling Methyltransferase-Dependent and Isoform-Specific Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. NSD3-short is an adaptor protein that couples BRD4 to the CHD8 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 16. NSD3: A Promising Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Identification of novel class inhibitors of NSD3 methyltransferase showing a unique, bivalent binding mode in the SET domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Oncogenic Role of NSD3 Amplification: A Technical Guide for Researchers

An In-depth Exploration of the Clinical Significance, Underlying Mechanisms, and Therapeutic Targeting of a Key Epigenetic Regulator

The amplification of the Nuclear Receptor Binding SET Domain Family Member 3 (NSD3) gene, a histone methyltransferase, is emerging as a critical driver in a multitude of cancers, including those of the lung, breast, and pancreas. This guide provides a comprehensive technical overview of NSD3 gene amplification, its clinical implications, the signaling pathways it hijacks, and the methodologies to detect its aberration, tailored for researchers, scientists, and drug development professionals.

Introduction to NSD3 and its Role in Cancer

NSD3, located on chromosome 8p11.23, is a member of the NSD family of histone lysine methyltransferases that primarily catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2). This epigenetic modification is crucial for regulating chromatin integrity and gene expression.[1] The NSD3 gene gives rise to three isoforms: a long form (NSD3L), a short form (NSD3S) lacking the methyltransferase domain, and the WHISTLE isoform.[1][2]

Genetic alterations of NSD3, particularly gene amplification, are frequently observed across various cancer types.[1][2][3][4] This amplification often leads to overexpression of NSD3 protein, which in turn drives oncogenesis through both methyltransferase-dependent and -independent mechanisms.[1][3] Beyond amplification, NSD3 is also implicated in cancer through chromosomal translocations, resulting in fusion oncoproteins such as NSD3-NUT in NUT midline carcinoma and NUP98-NSD3 in leukemia.[1][2][3][5]

Clinical Significance of NSD3 Gene Amplification

NSD3 gene amplification is increasingly recognized as a significant prognostic biomarker and a potential therapeutic target in oncology. Its clinical relevance is underscored by its association with more aggressive disease and poorer patient outcomes in several cancer types.

Prognostic Value

Multiple studies have demonstrated a correlation between NSD3 amplification and unfavorable prognoses. In breast cancer, NSD3 amplification is found in approximately 15-20% of cases and is associated with worse overall and disease-free survival.[6] Similarly, in lung squamous cell carcinoma (LUSC), NSD3 amplification is a frequent event and serves as an independent poor prognostic factor.[7] Pan-cancer analyses have further solidified the link between higher NSD3 expression, often driven by copy number amplification, and shorter survival periods for patients.[8][9][10] In pancreatic cancer, elevated NSD3 expression is also correlated with poor overall survival.[11]

Therapeutic Target

The pivotal role of NSD3 in driving cancer progression makes it an attractive target for therapeutic intervention.[12][13][14] The development of small-molecule inhibitors targeting NSD3 is an active area of research.[13][15] These efforts are focused on disrupting its catalytic activity or its protein-protein interactions.[1][13] For instance, inhibitors targeting the PWWP1 domain of NSD3, such as BI-9321, have been developed.[1] Furthermore, the sensitivity of NSD3-driven cancers to bromodomain inhibitors, particularly in the context of NSD3-NUT fusion, highlights a potential therapeutic strategy.[5][16][17]

Quantitative Data on NSD3 Amplification

The frequency of NSD3 gene amplification varies across different cancer types. The following table summarizes the reported amplification frequencies in several malignancies, primarily based on data from The Cancer Genome Atlas (TCGA).

| Cancer Type | Amplification Frequency | Reference |

| Lung Squamous Cell Carcinoma (LUSC) | ~20% - 39.6% | [2][7][18] |

| Breast Cancer | ~13% - 20% | [6][19] |

| Bladder Cancer | Relatively high prevalence | [19] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 2.1% (alteration frequency) | [13] |

| Esophageal Squamous Cell Carcinoma (ESCC) | High-level amplification | [20] |

| NUT Midline Carcinoma | Fusion with NUT gene in a subset of cases | [5][16][17] |

Signaling Pathways and Molecular Mechanisms

NSD3 amplification contributes to tumorigenesis by modulating various signaling pathways and molecular processes. These can be broadly categorized into methyltransferase-dependent and -independent functions.

Methyltransferase-Dependent Functions

The catalytic activity of NSD3L, the long isoform containing the SET domain, is central to its oncogenic function.

-

Histone Methylation: NSD3-mediated H3K36 methylation leads to an open chromatin state, facilitating the transcription of oncogenes.[1][3][4]

-

NOTCH Pathway Activation: In breast cancer, NSD3-induced H3K36 methylation activates the NOTCH signaling pathway, which is crucial for tumor initiation and metastatic progression.[3][4][6]

-

EGFR Pathway Activation: NSD3 can directly methylate and activate the Epidermal Growth Factor Receptor (EGFR), promoting downstream signaling through the ERK pathway independent of ligand binding.[1][3] This has been observed in squamous cell carcinoma of the head and neck.[3]

Methyltransferase-Independent Functions (Adaptor Role)

The short isoform, NSD3S, lacks the catalytic SET domain but plays a significant role as a scaffold or adaptor protein.

-

Interaction with BRD4: NSD3S interacts with BRD4, a bromodomain and extraterminal (BET) protein, to regulate the transcription of key oncogenes like MYC, CCND1, and PIM2.[1][3][21] This interaction is crucial for driving leukemia progression.[1][3]

-

NSD3-NUT Fusion Oncoprotein: In NUT midline carcinoma, the fusion of NSD3 to the NUT protein creates a potent oncoprotein that blocks cellular differentiation and promotes proliferation.[5][16][17] This fusion protein often interacts with BRD4.[5][16][17]

Experimental Protocols for Detecting NSD3 Gene Amplification

Several molecular techniques can be employed to detect and quantify NSD3 gene amplification in research and clinical settings.

Fluorescence in situ Hybridization (FISH)

FISH is a cytogenetic technique used to visualize and map specific DNA sequences on chromosomes. It is a robust method for detecting gene amplification.

Principle: Fluorescently labeled DNA probes specific to the NSD3 gene and a control centromeric region on chromosome 8 are hybridized to the target cells. The ratio of NSD3 signals to the control signals determines the gene copy number.

Detailed Protocol:

-

Slide Preparation: Prepare slides with either paraffin-embedded tissue sections or cultured cells.

-

Pretreatment: Deparaffinize and rehydrate tissue sections. Perform target retrieval using heat and a citrate buffer. For cultured cells, fix with methanol:acetic acid.

-

Denaturation: Denature the chromosomal DNA on the slide and the DNA probe separately by heating.

-

Hybridization: Apply the NSD3 and control probes to the slide, cover with a coverslip, and incubate overnight in a humidified chamber at 37°C to allow hybridization.

-

Post-Hybridization Washes: Wash the slides in stringent buffers to remove unbound and non-specifically bound probes.

-

Counterstaining: Apply a DNA counterstain, such as DAPI, to visualize the cell nuclei.

-

Visualization and Analysis: Analyze the slides using a fluorescence microscope equipped with appropriate filters. Count the number of NSD3 (test probe) and CEP8 (control probe) signals in multiple interphase nuclei. An NSD3/CEP8 ratio of ≥ 2.0 is typically considered amplification.

Quantitative Polymerase Chain Reaction (qPCR)

qPCR is a sensitive method for quantifying DNA copy number by measuring the amount of amplified product in real-time.

Principle: The amount of NSD3 DNA in a sample is quantified relative to a reference gene with a known stable copy number (e.g., RNase P). The relative quantification is used to determine the copy number of the NSD3 gene.

Detailed Protocol:

-